molecular formula C11H10FN3O2 B11810255 ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11810255
M. Wt: 235.21 g/mol
InChI Key: BUNRCSCFFHWRQW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Biological Activity

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10FN3O2
  • Molecular Weight : 235.21 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring that enhances its reactivity and biological profile. The presence of the ethyl ester group contributes to its solubility, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In studies involving similar triazole compounds, notable antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria .

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisLow

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is well-documented. In a study assessing the influence of various triazole compounds on cytokine release in peripheral blood mononuclear cells (PBMC), it was found that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 . Although specific data for this compound is limited, it is anticipated that it may exhibit similar effects due to its structural analogies.

Anticancer Properties

Triazole derivatives have also been explored for their anticancer properties. Compounds with a triazole moiety have shown cytostatic effects on various cancer cell lines. For instance, studies on related compounds indicated a dose-dependent inhibition of cell proliferation in leukemia cells . Although direct studies on this compound are scarce, its structural characteristics suggest potential antiproliferative activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes involved in metabolic pathways.
  • Cytokine Modulation : Similar compounds have been shown to modulate cytokine release, potentially influencing inflammatory responses.
  • Cell Cycle Interference : Triazoles may affect cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating new triazole derivatives for their biological activities:

  • A study synthesized several new 1,2,4-triazole derivatives and assessed their toxicity and antiproliferative effects in PBMC cultures. The findings indicated low toxicity levels across the board with significant reductions in TNF-α production .
  • Another investigation highlighted the antimicrobial activities of various triazole derivatives against multiple pathogens. While specific data on this compound was not detailed, the overall trends suggest promising antimicrobial potential .

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

BUNRCSCFFHWRQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)F

Origin of Product

United States

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